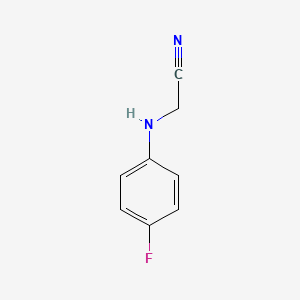

![molecular formula C16H12ClFO B1622119 3-Cloro-3-[4-(2-fluorofenil)fenil]-2-metilprop-2-enal CAS No. 259252-07-8](/img/structure/B1622119.png)

3-Cloro-3-[4-(2-fluorofenil)fenil]-2-metilprop-2-enal

Descripción general

Descripción

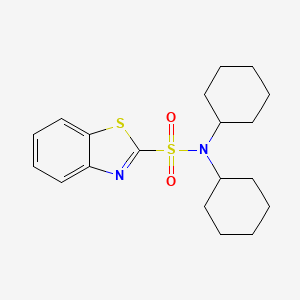

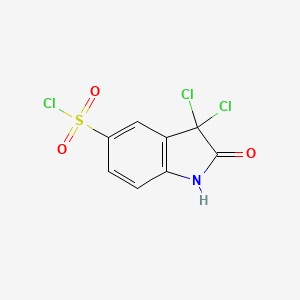

3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal is a chemical compound with the molecular formula C16H12ClFO .

Synthesis Analysis

While specific synthesis methods for 3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal were not found, related compounds have been synthesized via various methods. For instance, a compound with a similar structure was synthesized via reduction with SnCl 2.2H 2 O . Another study discussed the synthesis of pyrazole derivatives, which could potentially be adapted for the synthesis of this compound .Mecanismo De Acción

3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal works by blocking the negative feedback of estrogen on the hypothalamus, which leads to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. This leads to the growth and maturation of ovarian follicles, which eventually results in ovulation.

Biochemical and Physiological Effects:

3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal has both estrogenic and anti-estrogenic effects on the body. It acts as an estrogen antagonist in the hypothalamus and pituitary gland, which leads to an increase in the secretion of FSH and LH. 3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal also has estrogenic effects on the endometrium, which can lead to thickening and increased vascularity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal is a widely used fertility drug that has been extensively studied in clinical trials. It is a relatively safe and effective treatment for ovulatory dysfunction and infertility. However, clomifene has some limitations in the laboratory setting. It can be difficult to control the dosage and timing of clomifene administration, which can lead to variability in the experimental results. 3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal also has estrogenic effects on the endometrium, which can complicate the interpretation of certain experiments.

Direcciones Futuras

There are several potential future directions for research on clomifene. One area of interest is the use of clomifene in the treatment of male infertility and hypogonadism. 3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal has been shown to increase testosterone levels in men with hypogonadism, and may be a viable alternative to testosterone replacement therapy. Another area of interest is the use of clomifene in combination with other fertility drugs to improve the success rate of ART. Finally, there is ongoing research on the long-term safety and efficacy of clomifene in the treatment of female infertility.

Aplicaciones Científicas De Investigación

Inhibición de la Actividad de Tirosinasa

Los compuestos con el motivo 3-cloro-4-fluorofenilo se han identificado como inhibidores de la tirosinasa, una enzima involucrada en la producción de melanina. Esto sugiere posibles aplicaciones en dermatología y ciencia cosmética para trastornos de la pigmentación de la piel o como agentes aclaradores de la piel .

Reactante en Reacciones Catalíticas

El ácido 3-cloro-4-fluorofenilborónico relacionado se ha utilizado como reactante en reacciones de adición asimétricas catalizadas por Rh y acoplamiento de Suzuki-Miyaura, lo que indica que nuestro compuesto también puede servir como reactante en procesos catalíticos similares .

Estudios de Actividad Biológica

Los derivados del indol, que comparten similitudes estructurales con el anillo fenilo en nuestro compuesto, han mostrado una amplia gama de actividades biológicas, incluidas propiedades antivirales, antiinflamatorias y anticancerígenas. Esto implica que nuestro compuesto podría explorarse por su potencial biológico en química medicinal .

Safety and Hazards

Propiedades

IUPAC Name |

3-chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFO/c1-11(10-19)16(17)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBBLTHFYAJMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=CC=C(C=C1)C2=CC=CC=C2F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395626 | |

| Record name | AC1MV9NP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259252-07-8 | |

| Record name | AC1MV9NP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-Methoxy-3-[2-(4-phenyl-1-piperazinyl)ethoxy]phenyl]pyrrolidin-2-one](/img/structure/B1622037.png)

![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1622059.png)